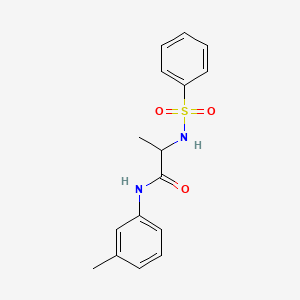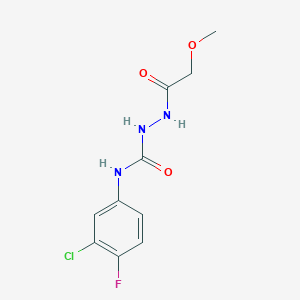
N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide
説明
N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide, also known as MPSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool in studying various biological processes. In
科学的研究の応用
N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide has been found to have a range of applications in scientific research. One of the main uses of this compound is in the study of proteases, enzymes that catalyze the breakdown of proteins. This compound is a potent inhibitor of several proteases, including cathepsin B, cathepsin L, and calpain. This makes this compound a valuable tool in studying the role of these proteases in various biological processes, such as cell death and inflammation.
作用機序
The mechanism of action of N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide involves its binding to the active site of proteases, thereby inhibiting their activity. This compound has been found to interact with several amino acid residues in the active site of proteases, including cysteine and histidine. This interaction leads to the formation of a stable complex between this compound and the protease, preventing the protease from carrying out its normal function.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its role as a protease inhibitor, this compound has been found to have anti-inflammatory effects. This is thought to be due to its ability to inhibit the activity of proteases that are involved in the inflammatory response. This compound has also been found to have neuroprotective effects, potentially due to its ability to inhibit the activity of calpain, a protease that is involved in neuronal cell death.
実験室実験の利点と制限
One of the main advantages of using N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide in lab experiments is its potency as a protease inhibitor. This allows for the study of proteases at low concentrations, which can be important in understanding their role in biological processes. Additionally, this compound has been found to be stable in a range of solvents, allowing for its use in a variety of experimental conditions. However, one limitation of using this compound is its potential for off-target effects. This compound has been found to inhibit the activity of several proteases, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)alaninamide. One area of interest is in the development of this compound derivatives with improved potency and selectivity for specific proteases. Additionally, the use of this compound in the study of proteases involved in disease processes, such as cancer and Alzheimer's disease, could provide valuable insights into the role of these proteases in disease progression. Finally, the development of this compound-based probes for imaging protease activity in vivo could have important applications in diagnostic and therapeutic settings.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its ability to inhibit the activity of several proteases. The synthesis of this compound is relatively straightforward, and its stability in a range of solvents makes it a versatile compound for use in lab experiments. This compound has a range of potential applications in the study of biological processes, and future research on this compound could provide valuable insights into the role of proteases in health and disease.
特性
IUPAC Name |
2-(benzenesulfonamido)-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-7-6-8-14(11-12)17-16(19)13(2)18-22(20,21)15-9-4-3-5-10-15/h3-11,13,18H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKMQHQBMMNWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-N-isopropylbenzenesulfonamide](/img/structure/B4116547.png)
![N-[2-(1-cyclohexen-1-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B4116552.png)
![N-(4-butylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4116558.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-(3,4-dichlorophenyl)hydrazinecarbothioamide](/img/structure/B4116563.png)

![ethyl 4-[2-(4-bromophenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4116579.png)


![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4116609.png)
![4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4116611.png)
![2-(4-methyl-3-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4116619.png)
![methyl 4-[7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4116623.png)
![7-methyl-1-[4-(methylthio)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116632.png)
![1-(4-chlorophenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116640.png)